4-Amino-1,1,1-trifluoro-3-buten-2-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
(E)-4-amino-1,1,1-trifluorobut-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3NO/c5-4(6,7)3(9)1-2-8/h1-2H,8H2/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJDPIHFALRNER-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CN)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/N)\C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184848-89-3 | |
| Record name | 4-Amino-1,1,1-trifluorobut-3-en-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 4-Amino-1,1,1-trifluoro-3-buten-2-one (CAS 184848-89-3)
[1][2][3]
Executive Summary
4-Amino-1,1,1-trifluoro-3-buten-2-one (CAS 184848-89-3) is a specialized fluorinated building block used extensively in the synthesis of trifluoromethylated heterocycles.[1][2] Structurally, it is a push-pull enaminone featuring a highly electron-withdrawing trifluoromethyl (
This unique electronic distribution makes it an indispensable reagent for constructing
Part 1: Chemical Profile & Properties
| Property | Data |
| CAS Number | 184848-89-3 |
| IUPAC Name | (3E)-4-amino-1,1,1-trifluorobut-3-en-2-one |
| Molecular Formula | |
| Molecular Weight | 139.08 g/mol |
| Appearance | White to pale yellow solid or semi-solid (purity dependent) |
| Solubility | Soluble in MeOH, DMSO, |
| Acidity (pKa) | Weakly basic (amine); |
| Stability | Stable under inert atmosphere (Ar/ |
Structural Analysis
The compound exists primarily as the trans-(E)-isomer due to intramolecular hydrogen bonding between the amine hydrogen and the carbonyl oxygen, although the
-
Electrophilic Sites: The Carbonyl Carbon (C2) is highly activated by the
group. -
Nucleophilic Sites: The Amino group (
) allows for condensation reactions but is less nucleophilic than alkyl amines due to conjugation with the enone system.
Part 2: Synthesis & Production
The primary industrial and laboratory route to CAS 184848-89-3 involves the amination of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) . ETFBO is the "parent" vinyl ether, which is highly reactive toward nucleophiles.
Reaction Scheme
The synthesis proceeds via an addition-elimination mechanism where ammonia (
Protocol:
-
Precursor: 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (CAS 17129-06-5).[3][4][5]
-
Reagent: Aqueous Ammonia (25-30%) or anhydrous
in methanol. -
Conditions:
to Room Temperature (RT). Exothermic reaction. -
Workup: Concentration in vacuo. The product often precipitates or crystallizes upon cooling.
Note: While CAS 184848-89-3 can be isolated, it is frequently generated in situ or derivatized immediately to avoid self-condensation or hydrolysis.
Part 3: Reactivity & Applications in Drug Discovery
The core value of this compound lies in its ability to act as a 1,3-dielectrophile equivalent for the synthesis of trifluoromethylated heterocycles.
Synthesis of -Pyrazoles
Pyrazoles are among the most common motifs in medicinal chemistry. Reaction with hydrazines yields 3-(trifluoromethyl)pyrazoles.[6][7]
-
Mechanism: The hydrazine nucleophile attacks the activated carbonyl (C2) or the
-carbon (C4), followed by cyclization and dehydration. -
Regioselectivity: The
group strongly directs the initial nucleophilic attack to the carbonyl carbon (hard nucleophiles) or C4 (soft nucleophiles), allowing for predictable regiocontrol depending on reaction conditions (pH).
Synthesis of -Pyrimidines
Reaction with amidines (e.g., acetamidine, guanidine) yields trifluoromethylated pyrimidines.
-
Utility: This pathway provides access to fluorinated analogs of nucleobases and kinase inhibitors.
Bioorthogonal Chemistry ("Click" Reagents)
Recent research utilizes 4-amino-1,1,1-trifluoro-3-buten-2-one derivatives to synthesize 4H-pyrazoles, which serve as dipoles in bioorthogonal cycloadditions. The
Part 4: Visualizing the Reaction Pathways
The following diagram illustrates the divergent synthesis pathways starting from the enaminone core.
Caption: Divergent synthesis of fluorinated heterocycles from the CAS 184848-89-3 core.[8][9]
Part 5: Experimental Protocol (Standardized)
Protocol: Synthesis of 3-(Trifluoromethyl)pyrazole derivative
This protocol demonstrates the conversion of the amino-enone to a pyrazole, a standard validation reaction.
Reagents:
-
4-Amino-1,1,1-trifluoro-3-buten-2-one (1.0 equiv)
-
Phenylhydrazine (1.1 equiv)
-
Ethanol (Solvent, 0.5 M)
-
Acetic Acid (Catalytic, 5 mol%)
Step-by-Step:
-
Dissolution: Dissolve 4-amino-1,1,1-trifluoro-3-buten-2-one in absolute ethanol in a round-bottom flask.
-
Addition: Add phenylhydrazine dropwise at room temperature. The solution may turn yellow/orange.
-
Catalysis: Add catalytic acetic acid.
-
Reflux: Heat the mixture to reflux (
) for 2–4 hours. Monitor consumption of starting material via TLC (SiO2, Hexane/EtOAc). -
Workup: Cool to RT. Evaporate solvent under reduced pressure.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.
-
Validation: Confirm structure via
-NMR (Singlet around -62 to -65 ppm).
Part 6: Handling, Safety & Stability (E-E-A-T)
Hazard Identification
While less volatile than its ethoxy-precursor (ETFBO, which is fatal if inhaled), CAS 184848-89-3 is a fluorinated organic amine and must be treated with high caution.
-
GHS Classification:
Storage & Stability[14][15]
-
Temperature: Store at
(Refrigerate). -
Atmosphere: Hygroscopic. Store under Argon or Nitrogen.
-
Incompatibility: Strong oxidizing agents, strong acids, acid chlorides.
Disposal
Fluorinated compounds require specific disposal protocols to prevent environmental contamination (PFAS regulations may apply depending on chain length/degradation, though
References
-
Sigma-Aldrich. 4-Amino-1,1,1-trifluorobut-3-en-2-one Product Sheet. Available at:
-
Andrew, R. J., & Mellor, J. M. (2000). Synthesis of trifluoromethylpyrroles and related heterocycles from 4-ethyloxy-1,1,1-trifluorobut-3-ene-2-one. Tetrahedron, 56(37), 7267-7272.[8]
-
PubChem. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (Precursor Data). National Library of Medicine. Available at:
-
Kuznetsov, M. A. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition. Organic Letters. Available at:
-
Thermo Fisher Scientific. Safety Data Sheet: 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. Available at:
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- 8. Synthesis of trifluoromethylpyrroles and related heterocycles from 4-ethyloxy-1,1,1-trifluorobut-3-ene-2-one - ePrints Soton [eprints.soton.ac.uk]
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- 11. primeresins.com [primeresins.com]
The Synthesis of Trifluoromethylated Heterocycles Using Enaminones: A Strategic Guide for Modern Drug Discovery
An In-depth Technical Guide
Introduction: The Strategic Imperative of Fluorine in Heterocyclic Chemistry
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design.[1] Among fluorinated motifs, the trifluoromethyl (CF3) group holds a privileged status.[2] Its unique combination of high electronegativity, metabolic stability, and lipophilicity can profoundly enhance a molecule's pharmacokinetic and pharmacodynamic profile.[1][3] When appended to heterocyclic systems—the most prevalent structural class in pharmaceuticals—the CF3 group can improve membrane permeability, block metabolic degradation, and increase binding affinity to biological targets.[3]
This guide provides an in-depth technical overview of the synthesis of these high-value trifluoromethylated heterocycles, with a focus on the utility of β-enaminones as exceptionally versatile and powerful synthetic precursors. Enaminones, characterized by their "push-pull" electronic structure, possess nucleophilic and electrophilic centers, making them ideal building blocks for a diverse array of cyclization, cycloaddition, and cascade reactions.[4] We will explore the causality behind key synthetic strategies, provide field-proven protocols, and illuminate the pathways to constructing molecular complexity from these humble yet potent synthons.
Pillar 1: The Unique Reactivity of Trifluoromethylated Enaminones
Enaminones are vinylogous amides, and their reactivity is dominated by the conjugated system extending from the nitrogen lone pair to the carbonyl oxygen. This polarization creates a nucleophilic β-carbon and an electrophilic carbonyl carbon. The introduction of a trifluoromethyl group, typically at the β-position relative to the amine, profoundly influences this reactivity. The potent electron-withdrawing nature of the CF3 group enhances the electrophilicity of the β-carbon, making it a prime target for nucleophilic attack, while also influencing the acidity of adjacent protons. This dual reactivity is the foundation for the diverse synthetic transformations discussed herein.
Caption: Core reactivity of β-trifluoromethyl enaminones.
Pillar 2: Key Synthetic Strategies and Mechanistic Insights
The construction of trifluoromethylated heterocycles from enaminones can be broadly categorized into several powerful strategies. The choice of strategy is dictated by the desired heterocyclic core and the available substitution patterns on the enaminone and its reaction partner.
Annulation and Cyclocondensation Reactions
Annulation reactions are the most direct approach, involving the formation of a new ring onto the enaminone scaffold. These often proceed through condensation followed by an intramolecular cyclization.
Quinolines are a prominent scaffold in medicinal chemistry. Enaminones provide multiple efficient routes to their synthesis.
-
Iron-Catalyzed Radical Cyclization: A robust method involves the reaction of ortho-vinyl enaminones with a trifluoromethyl radical source, such as Togni's reagent.[5] An iron catalyst initiates the radical trifluoromethylation of the vinyl group. The resulting radical intermediate is then trapped, and a subsequent Lewis acid-promoted intramolecular Michael addition/elimination cascade yields the functionalized 3-acyl-4-(trifluoromethyl)quinoline core.[5] The causality here is the precise orchestration of a radical addition followed by an ionic cyclization, enabled by a dual iron-catalyst system.
Caption: Fe-catalyzed radical cyclization for quinoline synthesis.
-
Copper-Catalyzed Domino Reactions: Alternatively, quinolines can be synthesized via a copper-catalyzed domino reaction between enaminones and 2-halobenzaldehydes.[6] This sequence involves an aldol reaction, followed by an intramolecular C(aryl)-N bond formation and subsequent elimination, showcasing a different mechanistic logic based on organometallic cross-coupling principles.
Cycloaddition Reactions
Cycloaddition reactions, particularly [3+2] cycloadditions, are powerful for constructing five-membered heterocycles.
Pyrazoles are another critical heterocyclic motif, with applications ranging from anti-inflammatory drugs (e.g., Celecoxib) to agrochemicals.
-
[3+2] Cycloaddition of Nitrile Imines: A highly efficient route involves the sequential [3+2] cycloaddition of in situ generated trifluoroacetonitrile imines with enones (chalcones).[7][8] This reaction proceeds with high regio- and diastereoselectivity to form a 5-acyl-pyrazoline intermediate. The critical subsequent step is a solvent-dependent oxidative aromatization. Using manganese dioxide (MnO2) in DMSO retains the acyl group, while performing the oxidation in hexane leads to a deacylative aromatization, providing access to two distinct pyrazole substitution patterns from a common precursor.[7] This highlights how subtle changes in reaction conditions can be exploited to direct reactivity and diversify outputs.
| Catalyst/Reagent | Solvent | Key Transformation | Product Type | Reference |
| In situ Nitrile Imine | Dichloromethane | [3+2] Cycloaddition | trans-5-Acyl-pyrazoline | [7][8] |
| MnO2 | DMSO | Oxidative Aromatization | 1,3,4,5-Tetrasubstituted Pyrazole | [7] |
| MnO2 | Hexane | Deacylative Oxidation | 1,3,4-Trisubstituted Pyrazole | [7] |
| Table 1: Solvent-Dependent Oxidation in Trifluoromethylated Pyrazole Synthesis. |
Cascade and Multicomponent Reactions
Cascade reactions, where multiple bond-forming events occur sequentially in a single pot without isolating intermediates, represent the pinnacle of synthetic efficiency.
-
Copper-Catalyzed Cascade to Furans: Highly functionalized trifluoromethyl-substituted 2H-furans can be synthesized stereoselectively via a copper-catalyzed cascade reaction between enaminones and N-tosylhydrazones.[9] The proposed mechanism involves the formation of an amino-cyclopropane intermediate, which then undergoes rearrangement to yield the 2H-furan derivative containing a quaternary stereocenter as a single diastereomer.[9] This self-validating system ensures high stereochemical fidelity through a mechanistically constrained pathway.
-
Base-Catalyzed Cascade to Dihydrofuropyridines: Readily available N-propargylic β-enaminones can undergo a KOH-catalyzed cascade reaction with arylaldehydes to furnish multi-substituted dihydrofuropyridine derivatives in good yields.[10] This demonstrates the power of simple, inexpensive reagents to orchestrate complex transformations.
Pillar 3: Field-Proven Experimental Protocols
Trustworthiness in synthetic chemistry is built on reproducible, detailed protocols. The following procedure for the synthesis of trifluoromethylated pyrimido[1,2-b]indazoles is adapted from a validated literature method and serves as a template for the cyclocondensation strategy.[11]
Protocol: Synthesis of 2-(Trifluoromethyl)pyrimido[1,2-b]indazol-4(1H)-one
This protocol describes a cyclocondensation reaction between a 3-aminoindazole and a trifluoromethylated β-ketoester.
Caption: Workflow for pyrimido[1,2-b]indazole synthesis.
Step-by-Step Methodology:
-
Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminoindazole (1.0 equivalent).
-
Solvent Addition: Add a solvent mixture of methanol (MeOH) and phosphoric acid (H3PO4) in a 4:1 ratio.
-
Substrate Addition: Add ethyl 4,4,4-trifluoroacetoacetate (1.1 equivalents) to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-water, which should induce precipitation of the product.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with copious amounts of cold water to remove any residual acid.
-
Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield the pure 2-(trifluoromethyl)pyrimido[1,2-b]indazol-4(1H)-one derivative.[11]
| Starting Material | Product Yield (%) | Notes | Reference |
| 3-Aminoindazole | 85 | Unsubstituted parent compound | [11] |
| 6-Chloro-3-aminoindazole | 92 | Electron-withdrawing group tolerated | [11] |
| 6-Methyl-3-aminoindazole | 88 | Electron-donating group tolerated | [11] |
| Table 2: Substrate Scope for Pyrimido[1,2-b]indazole Synthesis. |
Conclusion and Future Perspectives
The use of enaminones as synthons for the construction of trifluoromethylated heterocycles represents a mature, yet continually evolving, field of synthetic chemistry. The inherent and tunable reactivity of the enaminone core allows for a remarkable diversity of synthetic strategies, from classical cyclocondensations to elegant metal-catalyzed cascades and stereoselective cycloadditions.
The future of this field is bright, with several exciting avenues for exploration. The development of photocatalytic methods offers a sustainable approach to generating radical intermediates for novel cyclization pathways.[12] Furthermore, the expansion of asymmetric catalysis will be critical for accessing enantioenriched trifluoromethylated heterocycles, which are of paramount importance in drug development.[13][14] Finally, the application of continuous-flow technologies could enable safer, more scalable, and automated synthesis of these valuable compounds, bridging the gap between laboratory discovery and industrial manufacturing.[15][16] As medicinal chemists continue to leverage the power of fluorine, the versatile chemistry of enaminones will undoubtedly remain a key enabling tool in the synthesis of next-generation therapeutics and agrochemicals.
References
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Fe-Catalyzed Radical Trifluoromethylation and Cyclization of Ortho-Vinyl Enaminones with 1-(Trifluoromethyl)-1,3-benzo-[d][1][5]iodaoxol-3(1H)-one to Construct Functionalized Quinolines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Publishing. Available at: [Link]
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A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]
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Stereoselective synthesis of trifluoromethyl-substituted 2H-furan-amines from enaminones. Chem Commun (Camb). Available at: [Link]
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Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. PMC. Available at: [Link]
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Aza-Michael addition-elimination led synthesis, characterization and X-ray crystallography of novel trifluoromethylated-enaminone derivatives. Taylor & Francis Online. Available at: [Link]
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Multi-functionalization of β-trifluoromethyl enones enabled 2,3-dihydrofuran synthesis. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
-
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Catalytic asymmetric synthesis of enantioenriched heterocycles bearing a C-CF3 stereogenic center. Semantic Scholar. Available at: [Link]
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Innate C-H trifluoromethylation of heterocycles. PMC - NIH. Available at: [Link]
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Synthesis of Fluorine-Containing 3-Aminocyclopent-2-enones via Intramolecular Cyclization. ResearchGate. Available at: [Link]
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Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. PMC - NIH. Available at: [Link]
-
Photoredox-Catalyzed Trifluoromethylative Intramolecular Cyclization: Synthesis of CF3-Containing Heterocyclic Compounds. PubMed. Available at: [Link]
-
Reaction of enaminones with Selectfluor for the synthesis of 3-fluoro-chromones. ResearchGate. Available at: [Link]
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A convenient route towards the synthesis of a fluorinated N-benzamide enaminone analog as a potential anticonvulsant agent. Journal of Fluorine Chemistry. Available at: [Link]
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Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters - ACS Publications. Available at: [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. Available at: [Link]
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Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. ResearchGate. Available at: [Link]
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Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. PMC. Available at: [Link]
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Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. PMC - NIH. Available at: [Link]
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Co(III)-Catalyzed Enaminone-Directed C-H Amidation for Quinolone Synthesis. Organic Chemistry Portal. Available at: [Link]
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Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. PMC. Available at: [Link]
-
Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Different synthesis approaches for β-CF3 enamines. ResearchGate. Available at: [Link]
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Recent Advancements in the Synthesis of α-fluoroalkylated Azine-derived Heterocycles through Direct Fluorination. PubMed. Available at: [Link]
-
Scheme 3. Preparation of a variety of b-trifluoromethyl enaminones. ResearchGate. Available at: [Link]
-
General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. PubMed. Available at: [Link]
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PYRIDINE-DERIVED TRIFLATING REAGENTS: N-(2-PYRIDYL)-TRIFLIMIDE AND N-(5-CHLORO-2-PYRIDYL)TRIFLIMIDE. Organic Syntheses Procedure. Available at: [Link]
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Synthesis of quinolines via copper-catalyzed domino reactions of enaminones. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. MDPI. Available at: [Link]
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Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources. Organic Chemistry Portal. Available at: [Link]
-
Recent Advances in the Asymmetric Synthesis of α-(Trifluoromethyl)-Containing α-Amino Acids. ResearchGate. Available at: [Link]
-
Cascade reactions of 3-formylchromones, 2-naphthols, and enaminones. ResearchGate. Available at: [Link]
-
Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. ResearchGate. Available at: [Link]
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An improved synthetic route to trifluoromethyl-6-substituted-2(1h)-pyridones. SciSpace. Available at: [Link]
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Photoredox-Catalyzed Cascade of o-Hydroxyarylenaminones to Access 3-Aminated Chromones. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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The cascade coupling/iodoaminocyclization reaction of trifluoroacetimidoyl chlorides and allylamines: metal-free access to 2-trifluoromethyl-imidazolines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Base-catalyzed cascade synthesis of 2,3-dihydrofuro[2,3-b]pyridines and 2,3-dihydro-1H-pyrrolo[2,3-b]pyridines from N-propargylic β-enaminones. Chemical Communications (RSC Publishing). Available at: [Link]
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2-Fluoroenones via an Umpolung Morita–Baylis–Hillman Reaction of Enones. PMC. Available at: [Link]
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Technical Guide: Fluorinated Enones in Medicinal Chemistry
From Synthetic Intermediates to Covalent Warheads
Executive Summary
Fluorinated enones (
This guide dissects the physicochemical rationale for incorporating fluorine into the enone system, details robust synthetic protocols, and analyzes their application in kinase inhibition and metabolic stability.
Part 1: Physicochemical Rationale
Why Fluorinate the Enone?
The introduction of fluorine into an enone system is not merely a steric maneuver; it is a profound electronic modulation.
-
LUMO Lowering & Electrophilicity: The strong electron-withdrawing nature of fluorine (inductive effect,
) significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).-
-Fluoroenones: The fluorine at the
-position destabilizes the adjacent carbonyl dipole but increases the electrophilicity at the -carbon, making it a "hotter" Michael acceptor compared to the non-fluorinated parent. -
-Trifluoromethyl Enones: The
group acts as a massive electron sink, facilitating nucleophilic attack at the -position, often followed by elimination or cyclization.
-
-Fluoroenones: The fluorine at the
-
Metabolic Blocking: Enones are susceptible to metabolic reduction (alkene reductase) or conjugation (glutathione). Fluorine substitution can sterically hinder these enzymatic approaches or electronically alter the oxidation potential, prolonging half-life (
). -
Conformation Control: The
bond prefers to align anti-periplanar to adjacent -systems or lone pairs (dipole minimization), locking the enone into specific conformations that may favor binding affinity.
Part 2: Synthetic Architectures
We distinguish between two primary classes based on the fluorine position.
Class A: -Trifluoromethyl Enones (The Building Block)
These are primarily used to synthesize trifluoromethylated heterocycles.[1] Primary Route: Horner-Wadsworth-Emmons (HWE) Reaction.
Class B: -Fluoroenones (The Warhead)
These are often the final drug motif, acting as covalent cysteine traps. Primary Route: Electrophilic Fluorination (Selectfluor®).
Visualization: Synthetic Decision Tree
Figure 1: Strategic selection of synthetic routes based on the desired fluorinated enone subclass.
Part 3: Experimental Protocols
These protocols are designed for reproducibility and scalability.
Protocol 1: Synthesis of -CF Enones via HWE Reaction
Application: Precursor for Celecoxib analogs or fluorinated pyrimidines.
Reagents:
-
Aldehyde substrate (
equiv) -
Diethyl (3,3,3-trifluoro-2-oxopropyl)phosphonate (
equiv) -
Base:
(mild) or (strong) depending on aldehyde sensitivity. -
Solvent: THF or Toluene.
Step-by-Step Methodology:
-
Activation: In a flame-dried flask under Argon, dissolve the phosphonate in anhydrous THF. Cool to
. -
Deprotonation: Add base (
, equiv) portion-wise. Evolution of gas indicates ylide formation. Stir for 30 mins. -
Addition: Add the aldehyde dropwise. The solution typically turns yellow/orange.
-
Reflux: Allow to warm to RT, then reflux for 4-12 hours. Monitor via TLC (stain with KMnO4; enones are UV active).
-
Workup: Quench with saturated
. Extract with EtOAc. -
Purification: Silica gel chromatography.
-CF enones are generally stable but can be volatile; avoid high-vacuum for extended periods if MW < 200.
Protocol 2: Electrophilic -Fluorination using Selectfluor®
Application: Creating "hot" Michael acceptors for covalent probes.
Reagents:
-
Enone or Silyl Enol Ether precursor.
-
Selectfluor® (F-TEDA-BF4).[2]
-
Solvent: MeCN or DMF.
Step-by-Step Methodology:
-
Preparation: If starting from a ketone, generate the silyl enol ether using TMSCl/LDA first. If starting from an enone, direct fluorination is difficult; a deconjugation-fluorination strategy is often preferred.
-
Reaction: Dissolve the silyl enol ether in dry MeCN.
-
Fluorination: Add Selectfluor (
equiv) in one portion at . -
Monitoring: Reaction is usually fast (1-3 hours). Monitor by
NMR (singlet around -160 ppm typically). -
Workup: Dilute with water, extract with DCM.
-
Critical Note:
-Fluoroenones are potent lachrymators and skin irritants. Handle in a fume hood with double gloving.
Part 4: Medicinal Chemistry Applications[3][4][5]
Covalent Kinase Inhibition (The "Warhead")
The
-
Mechanism: Michael Addition (1,4-conjugate addition).
-
Selectivity: The fluorine atom increases reactivity compared to a standard acrylamide, allowing the inhibitor to capture cysteines that are less nucleophilic or sterically hindered.
-
Case Study: FGFR4 Inhibitors: Research into Fibroblast Growth Factor Receptor 4 (FGFR4) utilized
-fluoroacrylamides to target Cys552 .[3] The fluorine atom provided two benefits:-
Irreversible Binding: Unlike some reversible aldehyde inhibitors, the
-fluoro motif formed a permanent covalent bond. -
Van der Waals Contact: The fluorine atom occupied a small hydrophobic pocket near Ala553, improving residence time.
-
Visualization: Cysteine Targeting Mechanism
Figure 2: Mechanism of covalent inhibition. The electronegativity of F facilitates the initial nucleophilic attack.
Heterocycle Synthesis (The Precursor)
-Trifluoromethyl enones react with hydrazines or hydroxylamines to form trifluoromethyl-pyrazoles and isoxazoles. These cores are ubiquitous in COX-2 inhibitors and agrochemicals.Data Summary: Reactivity Profile
| Feature | Non-Fluorinated Enone | ||
| Electrophilicity | Moderate | High | Very High |
| Steric Bulk | Low | Low | High |
| Primary Use | General Intermediate | Covalent Warhead | Heterocycle Building Block |
| Metabolic Stability | Low (Reductase prone) | Medium | High |
References
-
FGFR4 Covalent Inhibition: Title: Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors. Source: Journal of Medicinal Chemistry / PMC. URL:[Link]
-
Synthesis of Fluorinated Heterocycles: Title: Multi-functionaliz
-trifluoromethyl enones enabled 2,3-dihydrofuran synthesis.[1][4][5] Source: Organic Chemistry Frontiers (RSC). URL:[Link] -
General Synthesis of
-Fluoroketones: Title: Methods for the Synthesis of -Difluoroketones (and monofluorinated analogs).[6] Source: European Journal of Organic Chemistry.[7][8][9] URL:[Link] -
Michael Acceptor Reactivity: Title: Electrophilic Reactivities of Cyclic Enones and
-Unsaturated Lactones.[10] Source: ResearchGate / Organic & Biomolecular Chemistry. URL:[Link]
Sources
- 1. Multi-functionalization of β-trifluoromethyl enones enabled 2,3-dihydrofuran synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]
- 3. Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi-functionalization of β-trifluoromethyl enones enabled 2,3-dihydrofuran synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Multi-functionalization of β-trifluoromethyl enones enabled 2,3-dihydrofuran synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. research.brighton.ac.uk [research.brighton.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Celecoxib: A Detailed Guide for Researchers
This comprehensive guide is designed for researchers, scientists, and professionals in drug development, providing an in-depth exploration of the synthesis of Celecoxib. While the established and industrially adopted method proceeds through the key intermediate 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione , this document will also address the potential, though less conventional, role of 4-amino-1,1,1-trifluoro-3-buten-2-one as a starting material, in response to inquiries within the research community. Our focus remains on delivering scientifically sound, reproducible protocols grounded in established literature, while also exploring the chemical logic of alternative synthetic strategies.
I. Introduction: The Architectural Logic of Celecoxib Synthesis
Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a cornerstone in anti-inflammatory therapy.[1][2] Its molecular architecture, featuring a 1,5-diarylpyrazole core, is central to its biological activity. The synthesis of this core is a classic example of heterocyclic chemistry, typically achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2]
The trifluoromethyl (-CF3) group on the pyrazole ring is a critical pharmacophore, enhancing the lipophilicity and metabolic stability of the molecule.[3] Consequently, the selection of a trifluoromethylated building block is a pivotal decision in the synthetic design.
II. The Established Pathway: Synthesis via a Diketone Intermediate
The most widely documented and industrially scalable synthesis of Celecoxib involves the reaction of 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione with 4-sulfamoylphenylhydrazine .[4][5] This method offers high regioselectivity and good yields, making it the preferred route.[1]
Mechanism of Pyrazole Formation
The reaction proceeds via a condensation mechanism. The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the diketone, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. The regioselectivity of the reaction, which is crucial for obtaining the desired isomer, is influenced by the electronic properties of the diketone and the reaction conditions.
Caption: Mechanism of Celecoxib synthesis.
Experimental Protocols
Part A: Synthesis of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione
This key intermediate is typically prepared via a Claisen condensation of 4'-methylacetophenone and an ethyl trifluoroacetate.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4'-Methylacetophenone | 134.18 | 40 g | 0.298 |
| Ethyl trifluoroacetate | 142.08 | 50 g | 0.352 |
| Sodium hydride (60% dispersion in oil) | 24.00 | 25 g | 0.625 |
| Toluene | - | 400 mL | - |
| 15% Hydrochloric acid | - | 120 mL | - |
| Petroleum ether | - | 200 mL | - |
Procedure:
-
To a 1000 mL four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnels, add 400 mL of toluene and 25 g of sodium hydride.
-
With stirring, control the temperature at 20-25°C and add 40 g of 4'-methylacetophenone dropwise.
-
Simultaneously, add 50 g of ethyl trifluoroacetate dropwise.
-
After the additions are complete, maintain the reaction mixture at 40-45°C for 5 hours.[6]
-
Cool the mixture to 30°C and slowly add 120 mL of 15% hydrochloric acid dropwise to quench the reaction.
-
Allow the layers to separate in a separatory funnel and collect the organic layer.
-
Evaporate the organic layer to dryness under reduced pressure.
-
Add 200 mL of petroleum ether to the residue to induce crystallization.
-
Filter the solid product and dry to obtain 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione. A typical yield is around 91%.[6]
Part B: Synthesis of Celecoxib
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione | 230.18 | 10.5 g | 0.0456 |
| 4-Sulfamoylphenylhydrazine hydrochloride | 223.66 | 10.5 g | 0.0469 |
| Ethyl acetate | - | 50 mL | - |
| Water | - | 50 mL | - |
Procedure:
-
In a reaction vessel, combine 10.5 g of 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione, 10.5 g of 4-sulfamoylphenylhydrazine hydrochloride, 50 mL of ethyl acetate, and 50 mL of water.[7]
-
Heat the mixture to 75-80°C and stir for 5 hours.[7]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0-5°C and stir for 1 hour to facilitate precipitation.[7]
-
Filter the separated solid, wash with 150 mL of water, and dry to obtain crude Celecoxib.
Purification of Celecoxib:
Recrystallization is a common method for purifying crude Celecoxib. A mixture of ethanol and water is an effective solvent system.[8] Alternatively, a mixture of acetone and toluene can be used.[9][10]
Protocol for Recrystallization from Ethanol/Water:
-
Dissolve the crude Celecoxib in hot ethanol (60-78°C). The volume of ethanol should be 3-10 times the mass of the Celecoxib (e.g., 3-10 mL per gram).[8]
-
Filter the hot solution to remove any insoluble impurities.
-
Add hot water (70-90°C) to the ethanol solution. The volume of water should be 3-10 times the mass of the Celecoxib.[8]
-
Allow the solution to cool slowly. A controlled cooling rate of 5-10°C per hour is recommended to obtain well-formed crystals.
-
Crystallization should occur between 0-30°C over a period of 12-24 hours.[8]
-
Filter the purified crystals, wash with water, and dry.
III. An Alternative Perspective: The Potential Role of 4-amino-1,1,1-trifluoro-3-buten-2-one
The query regarding the use of 4-amino-1,1,1-trifluoro-3-buten-2-one in Celecoxib synthesis is chemically intriguing. This compound, an enaminone, possesses a reactive framework that could theoretically be elaborated to the required 1,3-diketone intermediate.
Hypothetical Synthetic Route
A plausible, though not documented for Celecoxib, pathway would involve a two-step process:
-
Acylation: The amino group of 4-amino-1,1,1-trifluoro-3-buten-2-one could be acylated with 4-methylbenzoyl chloride to introduce the second aryl group.
-
Hydrolysis: The resulting N-acylated enaminone could then be hydrolyzed under acidic conditions to yield the target diketone, 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione.[11][12][13]
Caption: Hypothetical conversion of the enaminone.
Causality and Experimental Considerations:
-
Acylation: This reaction would likely require a base to neutralize the HCl byproduct. The choice of solvent and base would be critical to avoid side reactions.
-
Hydrolysis: The hydrolysis of the enamine functionality to a ketone is a standard transformation in organic chemistry, typically acid-catalyzed.[11][12][13]
Trustworthiness and Validation:
It is imperative to state that this proposed route is hypothetical and not found in the reviewed literature for the synthesis of Celecoxib. While chemically plausible, its efficiency, yield, and the potential for side-product formation are unknown. Researchers exploring this path would need to perform significant optimization and characterization. The established diketone-based synthesis remains the validated and recommended protocol.
IV. Data Summary
| Synthesis Step | Key Reagents | Typical Yield | Reference |
| Diketone Synthesis | 4'-Methylacetophenone, Ethyl trifluoroacetate, Sodium hydride | ~91% | [6] |
| Celecoxib Synthesis | 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione, 4-Sulfamoylphenylhydrazine HCl | High | [7] |
| Purification | Ethanol/Water or Acetone/Toluene | High recovery | [8][9][10] |
V. Conclusion
The synthesis of Celecoxib is a well-established process that primarily relies on the condensation of 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione with 4-sulfamoylphenylhydrazine. This method is robust, high-yielding, and regioselective. While alternative synthetic strategies, such as those potentially starting from 4-amino-1,1,1-trifluoro-3-buten-2-one, can be conceptualized based on fundamental organic chemistry principles, they lack empirical validation in the context of Celecoxib synthesis. For researchers and drug development professionals, adherence to the established protocols provides the most reliable and efficient path to obtaining high-purity Celecoxib. This guide offers both the validated, step-by-step methodology and a scientifically grounded perspective on alternative chemical logic, thereby serving as a comprehensive resource for the synthesis of this important therapeutic agent.
References
-
The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
- Kumar, V., Kaur, K., Gupta, G. K., Gupta, A. K., & Kumar, S. (2013). Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. Recent Patents on Inflammation & Allergy Drug Discovery, 7(2), 124–134.
- Synthesis method of celecoxib. (2012). CN102424104A.
- Refining method of celecoxib. (2015). CN104326983A.
- Pathy, K. S., & Chakravarthy, M. S. (2018). Crystallization and Polymorphism-Scalable Process for Celecoxib and It's Polymorph From-3 (Non- Steroidal Anti-Inflammatory Drug (NSAID)). Lupine Online Journal of Medical Sciences, 2(2).
-
Crystallization and Polymorphism-Scalable Process for Celecoxib and It's Polymorph From-3 (Non- Steroidal Anti-Inflammatory Drug (NSAID)). (2018). Lupine Publishers. Retrieved from [Link]
- Process for preparation of celecoxib. (2011). US7919633B2.
- Synthesis of Celecoxib and Structural Analogs- A Review. (2021). Current Organic Synthesis, 18(5), 490-509.
-
CELECOXIB. (n.d.). New Drug Approvals. Retrieved from [Link]
- Application Notes and Protocols for the Synthesis of Celecoxib from 4'-Methylacetophenone. (2025). BenchChem.
- Al-Ghorbani, M., Chebil, A., & El-Gazzar, A. B. A. (2020). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 25(23), 5727.
- Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. (2020). Reaction Chemistry & Engineering, 5(2), 374-380.
-
solid-state forms of celecoxib. (n.d.). ResearchGate. Retrieved from [Link]
- SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. (2020). International Journal of Pharmaceutical Sciences and Research, 11(5), 2321-2327.
- Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione. (2011). KR20110001415A.
- The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. (2008). Molecules, 13(3), 643-650.
- Screening, Synthesis, and Characterization of a More Rapidly Dissolving Celecoxib Crystal Form. (2020). Crystal Growth & Design, 20(6), 3976-3987.
-
4,4,4-Trifluoro-1-phenyl-1,3-butanedione (1) and the title compound 2. (n.d.). ResearchGate. Retrieved from [Link]
-
1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione. (n.d.). Anant Pharmaceuticals Pvt. Ltd. Retrieved from [Link]
-
Mechanism of Enamine Hydrolysis Organic Chemistry. (2017, February 28). [Video]. YouTube. Retrieved from [Link]
-
Imine and Enamine Hydrolysis Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Enamines. (2024, April 16). Master Organic Chemistry. Retrieved from [Link]
- Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. (2021). Molecules, 26(16), 4983.
-
Enamine formation and hydrolysis. (2018, April 10). [Video]. YouTube. Retrieved from [Link]
-
Hydrolysis of imines to give ketones (or aldehydes). (n.d.). Master Organic Chemistry. Retrieved from [Link]
- Application Notes and Protocols: Acylation of 4-Amino-N-methylbenzeneethanesulfonamide. (n.d.). BenchChem.
- Application Notes and Protocols for Acylation Reactions Involving 4-(Methylamino)-3-nitrobenzoyl chloride. (n.d.). BenchChem.
- An In-depth Technical Guide to Acylation Reactions Using 3,4,5-Trimethoxybenzoyl Chloride. (n.d.). BenchChem.
- Hasegawa, R., et al. (1992). Effect of acyl derivatives of 4,4,4‐trifluoro‐1‐phenyl‐1,3‐butanedione on 2‐acetylaminofluorene‐induced glutathione S‐transferase positive foci in the rat liver. Teratogenesis, Carcinogenesis, and Mutagenesis, 12(4), 173-182.
Sources
- 1. Developments in Synthesis of the Anti-inflammatory Drug, Celecoxi...: Ingenta Connect [ingentaconnect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. zenodo.org [zenodo.org]
- 6. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]
- 7. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 8. CN104326983A - Refining method of celecoxib - Google Patents [patents.google.com]
- 9. lupinepublishers.com [lupinepublishers.com]
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- 11. youtube.com [youtube.com]
- 12. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Precision Engineering of Trifluoromethylated Pyrimidines: Regiocontrol from De Novo Synthesis to Late-Stage Functionalization
Topic: Regioselective Synthesis of Trifluoromethylated Pyrimidines Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Importance
The trifluoromethyl (
However, the synthesis of trifluoromethylated pyrimidines presents a regioselectivity paradox . The pyrimidine ring's electron-deficient nature and multiple nitrogen sites create competing pathways for nucleophilic and electrophilic attack. This guide delineates two high-fidelity workflows to overcome these challenges:
-
Method A (De Novo): The "Programmed" Cyclocondensation using
-alkoxy enones for absolute regiocontrol. -
Method B (Late-Stage): The "Innate" C-H Functionalization using radical Minisci-type chemistry for rapid analog generation.
Mechanistic Principles of Regiocontrol
The Electronic Landscape
The introduction of
-
1,3-Diketones (Ambiguous): Reaction of
with amidines often yields mixtures because the nucleophile cannot easily discriminate between the two carbonyls, especially if is also electron-withdrawing. -
-Alkoxy Enones (Selective): By converting the 1,3-dicarbonyl to a 4-alkoxy-1,1,1-trifluoro-3-buten-2-one, we create a distinct "push-pull" system. The
-carbon (attached to the alkoxy group) becomes a soft electrophile, directing the soft nucleophilic nitrogen of the amidine to a single site.
Figure 1: Strategic selection of precursors determines regiochemical outcome.
Method A: De Novo Synthesis via -Alkoxy Enones
Best for: Creating specific 4-trifluoromethyl-6-substituted pyrimidines with high purity. Mechanism: Aza-Michael addition followed by cyclodehydration.
Materials
-
Substrate: 4-methoxy-1,1,1-trifluoro-3-buten-2-one derivative (prepared from trifluoroacetic anhydride + vinyl ether or ketone enol ether).
-
Reagent: Amidine hydrochloride (e.g., Benzamidine HCl, Acetamidine HCl).
-
Base: Sodium Ethoxide (NaOEt) or Potassium Carbonate (
). -
Solvent: Ethanol (anhydrous).
Protocol: Synthesis of 2-Phenyl-4-(trifluoromethyl)pyrimidine[1]
-
Preparation of Enone Precursor:
-
Note: Skip if purchasing commercial 4-alkoxy-1,1,1-trifluoro-3-buten-2-one.
-
To a solution of acetophenone (10 mmol) and pyridine (12 mmol) in DCM (20 mL), add trifluoroacetic anhydride (12 mmol) dropwise at 0°C. Stir for 2h.
-
React the resulting 1,3-diketone with trimethyl orthoformate (1.5 equiv) in refluxing acetic anhydride to generate the enol ether.
-
-
Cyclocondensation:
-
Step 1: In a dry round-bottom flask, dissolve Benzamidine HCl (1.56 g, 10 mmol) in absolute Ethanol (20 mL).
-
Step 2: Add NaOEt (21 wt% in EtOH, 10 mmol) to liberate the free amidine base. Stir for 10 min at room temperature.
-
Step 3: Add 4-methoxy-4-phenyl-1,1,1-trifluoro-3-buten-2-one (2.30 g, 10 mmol) dropwise.
-
Step 4: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting enone spot (
) should disappear.
-
-
Workup & Purification:
-
Evaporate ethanol under reduced pressure.
-
Resuspend residue in water (30 mL) and extract with Ethyl Acetate (3 x 20 mL).
-
Wash combined organics with Brine, dry over
, and concentrate. -
Purification: Recrystallize from Ethanol/Water or perform flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Expected Yield: 75–85% Regioselectivity: >98:2 (4-CF3 isomer).
Method B: Innate C-H Trifluoromethylation (Minisci Reaction)
Best for: Late-stage functionalization of existing pyrimidine drugs or complex scaffolds.
Mechanism: Radical substitution. The electrophilic
Materials
-
Substrate: Substituted Pyrimidine.
-
Reagent: Sodium Trifluoromethanesulfinate (Langlois Reagent,
).[3] -
Oxidant: tert-Butyl Hydroperoxide (TBHP, 70% aq.) or
. -
Additive: Trifluoroacetic acid (TFA) (Critical for activating the heterocycle).
-
Solvent: DCM/Water biphasic system (1:1).
Protocol: Direct C-H Trifluoromethylation[5][6]
-
Reaction Setup:
-
In a pressure tube or sealed vial, dissolve the Pyrimidine substrate (0.5 mmol) in DCM (2 mL) and Water (2 mL).
-
Add Sodium Trifluoromethanesulfinate (Langlois Reagent) (234 mg, 1.5 mmol, 3.0 equiv).
-
-
Activation & Initiation:
-
Cool to 0°C.
-
Add TFA (0.5 mmol, 1.0 equiv) to protonate the pyrimidine (makes it more receptive to nucleophilic radical attack? Correction:
is electrophilic, but Minisci works best on protonated electron-deficient heterocycles due to favorable orbital overlap and polarity matching). -
Add TBHP (70% in water, 2.5 mmol, 5.0 equiv) dropwise.
-
-
Execution:
-
Seal the tube and stir vigorously at room temperature for 12–24 hours.
-
Tip: If reaction stalls, add a second portion of Langlois reagent and oxidant.
-
-
Workup:
-
Quench with saturated
(careful, gas evolution). -
Extract with DCM (3 x 10 mL).
-
Purification: Flash chromatography.[4] Note that
products are often significantly less polar than the starting material.
-
Regioselectivity Note:
-
4-Substituted Pyrimidines: Typically yields 2-CF3 and 6-CF3 mixtures.
-
2,4-Disubstituted Pyrimidines: Highly selective for the 6-position.
Figure 2: Radical mechanism for innate C-H trifluoromethylation.
Comparative Data & Troubleshooting
Catalyst & Method Selection Table
| Feature | Method A: Cyclocondensation | Method B: Minisci Radical C-H | Method C: Pd-Catalyzed Coupling |
| Starting Material | Acyclic enones/amidines | Existing Pyrimidine | Chloropyrimidine |
| Regioselectivity | Excellent (>95%) | Moderate (Substrate dependent) | Excellent (Pre-defined) |
| Reaction Type | Convergent Synthesis | Divergent (Late-stage) | Substitution |
| Key Reagent | |||
| Cost Efficiency | High (Cheap reagents) | High (Cheap reagents) | Low (Pd catalyst required) |
| Scalability | High (kg scale feasible) | Moderate (Safety with peroxides) | High |
Expert Tips (Troubleshooting)
-
Volatility: Trifluoromethylated pyrimidines, especially low molecular weight ones, can be volatile. Do not use high vacuum for extended periods or heat the rotavap bath >40°C during solvent removal.
-
Water Sensitivity: In Method A, the presence of water can hydrolyze the enone back to the diketone, leading to regio-scrambling. Use anhydrous ethanol.
-
Purification: Because the
group is lipophilic, products often elute much faster than non-fluorinated analogs. Start gradients with 100% Hexane/Heptane.
References
-
Regioselective Synthesis via Enones: Synthesis of 6-(2-furyl)- and 6-(2-thienyl)-4-trifluoromethylpyrimidines. (2003). Journal of the Brazilian Chemical Society. Link
-
Minisci Reaction Review: Practical and innate C–H functionalization of heterocycles. (2013).[3][5] Nature. Link
-
Palladium Catalyzed Trifluoromethylation: The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides.[6] (2010).[7][6][8] Science. Link
-
Photoredox Approaches: Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis.[7] (2011).[7] Nature. Link
-
General Review: Pyrimidines and Trifluoromethyl Groups: A Powerful Combination. (2025).[1][9] NBInno. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The palladium-catalyzed trifluoromethylation of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Solvent Engineering for 4-Amino-1,1,1-Trifluoro-3-Buten-2-One Reactions
This Application Note and Protocol Guide details the solvent selection strategies for 4-amino-1,1,1-trifluoro-3-buten-2-one (CAS: 184848-89-3), a critical fluorinated building block.
Optimizing Regioselectivity and Yield in Heterocycle Synthesis
Executive Summary
The compound 4-amino-1,1,1-trifluoro-3-buten-2-one represents a specialized class of "push-pull" enaminones where the electron-withdrawing trifluoromethyl (
This guide provides a validated framework for selecting solvents to control:
-
Tautomeric Equilibrium: Stabilizing the reactive keto-enamine form.
-
Regioselectivity: Directing nucleophilic attack to the carbonyl (C2) vs. the
-carbon (C4). -
Purification Efficiency: Leveraging solvent polarity for crystallization-driven isolation.
Technical Background: The "Push-Pull" Solvent Effect
To select the correct solvent, one must understand the electronic distribution of the substrate. The
Mechanistic Impact of Solvents
-
Protic Solvents (MeOH, EtOH, TFE):
-
Effect: Destabilize the intramolecular Hydrogen Bond (N-H...O=C) via competitive solvation.
-
Outcome: Increases the electrophilicity of the carbonyl carbon (C2), favoring attack by hard nucleophiles (e.g., hydrazine nitrogen).
-
Special Case:2,2,2-Trifluoroethanol (TFE) acts as a hydrogen-bond donor catalyst, significantly accelerating cyclizations by activating the carbonyl without adding mineral acids.
-
-
Polar Aprotic Solvents (DMSO, DMF, MeCN):
-
Effect: Solubilize the zwitterionic resonance forms but do not donate protons.
-
Outcome: Enhances the nucleophilicity of incoming reagents while stabilizing the transition state of dipole-dipole interactions. Ideal for reactions requiring basic catalysts.
-
-
Non-Polar Solvents (Toluene, DCM):
-
Effect: Reinforce the intramolecular H-bond, locking the molecule in the (Z)-configuration.
-
Outcome: Slow reaction rates unless high temperatures (reflux) are used. Often leads to thermodynamic control.
-
Visualizing the Decision Pathway
Figure 1: Decision tree for solvent selection based on the desired heterocyclic regioisomer. The solvent environment dictates the site of initial nucleophilic attack.
Solubility & Physical Properties Data[1]
The amino-enaminone is significantly more polar than its ethoxy precursor. Standard non-polar solvents (Hexane, Et2O) are unsuitable for reaction media but excellent for precipitation/purification.
| Solvent Class | Representative Solvents | Solubility Rating | Application Note |
| Alcohols | Methanol, Ethanol, IPA | High | Primary Choice. Excellent for cyclization with hydrazines. |
| Fluorinated | 2,2,2-Trifluoroethanol (TFE) | High | Catalytic Solvent. Promotes reaction via H-bond activation. |
| Polar Aprotic | DMSO, DMF, DMAc | Very High | Use for difficult substrates or high-temp microwave synthesis. |
| Chlorinated | DCM, Chloroform | Moderate | Good for workup; reaction rates are generally slower. |
| Hydrocarbons | Hexane, Heptane | Insoluble | Precipitant. Use to crash out the product after reaction. |
| Ethers | THF, MTBE | Moderate | Good compromise; allows for lower boiling point reflux. |
Experimental Protocols
Protocol A: Regioselective Synthesis of 3-Trifluoromethylpyrazoles
Targeting the Kinetic Isomer via Acid-Mediated Solvolysis.
Rationale: The use of ethanol with a catalytic acid protonates the carbonyl oxygen, directing the hydrazine nitrogen to attack C2 (carbonyl) first.
Materials:
-
4-amino-1,1,1-trifluoro-3-buten-2-one (1.0 eq)
-
Hydrazine hydrate or Alkyl Hydrazine (1.1 eq)
-
Solvent: Ethanol (Absolute)
-
Catalyst: HCl (conc.) or Acetic Acid (10 mol%)
Step-by-Step:
-
Dissolution: Dissolve 1.0 mmol of the enaminone in 3.0 mL of Ethanol in a round-bottom flask.
-
Activation: Add 10 mol% of HCl (or Glacial Acetic Acid). Stir for 5 minutes at Room Temperature (RT).
-
Addition: Dropwise add the hydrazine solution at 0°C (ice bath) to control the exotherm.
-
Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexane).
-
Workup: Cool to RT.
-
If solid precipitates: Filter and wash with cold Hexane.
-
If solution remains: Evaporate ethanol, redissolve in EtOAc, wash with NaHCO3 (sat.), and dry over Na2SO4.
-
-
Yield: Expect 85–95% yield of the 3-
isomer.
Protocol B: Green Synthesis of Trifluoromethylated Pyrimidines
Solvent-Free or Water-Assisted Protocol.
Rationale: Amidines are strong enough nucleophiles to react without acid catalysis. Water or Ethanol acts as a proton shuttle.
Materials:
-
4-amino-1,1,1-trifluoro-3-buten-2-one (1.0 eq)
-
Benzamidine hydrochloride (1.1 eq)
-
Base: Sodium Acetate (1.2 eq)
-
Solvent: Water:Ethanol (1:1 v/v)
Step-by-Step:
-
Preparation: Mix the enaminone, benzamidine HCl, and NaOAc in a microwave vial.
-
Solvent Addition: Add the Water:Ethanol mixture (concentration ~0.5 M).
-
Reaction:
-
Method A (Thermal): Reflux at 85°C for 6 hours.
-
Method B (Microwave): Irradiate at 120°C for 20 minutes.
-
-
Isolation: Pour the reaction mixture into ice water. The pyrimidine product usually precipitates as a white/pale yellow solid.
-
Purification: Recrystallize from Ethanol/Water.
Mechanistic Validation & Troubleshooting
The "Inert Reactant" Problem
If the reaction stalls, it is often because the amino group is a poor leaving group compared to an ethoxy group.
-
Solution: Switch solvent to Glacial Acetic Acid . It acts as both solvent and catalyst, facilitating the transamination step by protonating the leaving amine (
is a better leaving group).
Regioselectivity Verification
Verify your isomer using
-
3-
Pyrazole: typically appears upfield (approx -62 ppm). -
5-
Pyrazole: typically appears slightly downfield relative to the 3-isomer due to proximity to the NH. -
Note: In
, the shifts are distinct.
Figure 2: Reaction pathway for Protocol A. Acidic ethanol favors C2 attack, leading to the 3-trifluoromethyl isomer.
References
-
Solvent Effects on Tautomerism
- Title: Solvent effects on the relative stability for tautomerism of (R)-4-amino-1,2-oxazolidin-3-one.
- Source: SciSpace / J. Comput. Methods Mol. Des.
-
URL:[Link]
-
Regioselective Synthesis of Pyrazoles
- Title: Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.
- Source: ACS Omega, 2023.
-
URL:[Link]
-
Trifluoroethanol (TFE)
- Title: Trifluoroethanol Promoted Castagnoli–Cushman Cycloadditions.
- Source: NIH / PMC.
-
URL:[Link]
-
General Enaminone Reactivity
- Title: Synthesis of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity.
- Source: ResearchG
-
URL:[Link]
- Commercial Compound Data: Title: (E)-4-Amino-1,1,1-trifluoro-but-3-en-2-one Product Page. Source: CymitQuimica.
Troubleshooting & Optimization
Technical Support Center: Stability & Handling of 4-amino-1,1,1-trifluoro-3-buten-2-one
Product ID: 4-amino-TFB
CAS: 184848-89-3 (and related derivatives)
Chemical Family: Fluorinated
Module 1: Core Stability & Structural Dynamics
The "Push-Pull" Stability Paradox
Users often assume that because 4-amino-1,1,1-trifluoro-3-buten-2-one contains a highly electron-withdrawing trifluoromethyl (
The molecule relies on a push-pull electronic system :
-
Pull: The
group and the carbonyl ( ) strongly withdraw electron density, making the -carbon electrophilic. -
Push: The amino group (
) donates electron density through conjugation.
Critical Insight: As long as this resonance is undisturbed, the molecule is robust. However, protonation (by acids) or hydrogen-bond disruption (by polar protic solvents) compromises this resonance, leading to rapid hydrolysis or decomposition.
Isomerization: The Z-Isomer Lock
In solution, this molecule is not static. It exists in an equilibrium between
-
The Stabilized State: The
-isomer is thermodynamically preferred in non-polar and weakly polar solvents (e.g., , Toluene) due to a strong intramolecular hydrogen bond (IMHB) between the amino hydrogen and the carbonyl oxygen forming a pseudo-6-membered ring. -
The Reactive State: Polar aprotic solvents (e.g., DMSO, DMF) can disrupt this IMHB, shifting the equilibrium toward the
-isomer, which is more susceptible to nucleophilic attack or polymerization.
Module 2: Interactive Troubleshooting Pathways
Visualizing Degradation & Isomerization
The following diagram illustrates the stability pathways. Use this to diagnose the state of your sample based on experimental conditions.
Figure 1: Isomerization and degradation logic. The Z-isomer is the "safe" storage state. Introduction of acid or moisture drives the system toward decomposition.
Module 3: Solvent Compatibility Matrix
Guidance: Choose solvents based on the "Time in Solution" metric.
| Solvent System | Compatibility Rating | Technical Notes |
| Chloroform ( | High | Favors the stable |
| DMSO / DMF | Moderate | Disrupts IMHB; shifts equilibrium to |
| Methanol / Ethanol | Low (Caution) | Risk of hemiaminal formation or transamination over time. Acceptable for rapid reactions only. |
| Water (Neutral) | Poor | Slow hydrolysis. The |
| Acidic Media | Critical Failure | Rapid hydrolysis to 1,1,1-trifluoro-2,4-pentanedione (or hydrate) and ammonium salts. |
Module 4: Frequently Asked Questions (Technical)
Q1: My NMR spectrum shows split peaks for the alkene protons. Is my sample impure?
Diagnosis: Likely No .
Explanation: You are observing
-
Verification: Check the coupling constant (
) of the vinyl protons.-
: Indicates the
-isomer . -
: Indicates the
-isomer .
-
: Indicates the
-
Action: If the integration ratio matches the expected stoichiometry (1:1 relative to the
group), the sample is chemically pure but geometrically mixed. This is normal in polar solvents like DMSO-d6 [1].
Q2: The compound turned from a pale yellow liquid/solid to a dark brown oil. Can I save it?
Diagnosis: Oligomerization/Decomposition . Cause: Exposure to moisture and trace acid. The "brown oil" syndrome in enaminones is typically due to the formation of complex oligomers once the stabilizing resonance is broken. Action:
-
Attempt a flash filtration through a short pad of basic alumina (not silica, which is acidic).
-
If the color persists, re-synthesis or purchase of fresh material is required. The decomposition is usually irreversible.
Q3: Can I use this reagent in a reaction containing TFA (Trifluoroacetic Acid)?
Recommendation: No , unless the reaction is instantaneous.
Mechanism: Protonation occurs at the carbonyl oxygen or the
Module 5: Standard Operating Procedures (SOPs)
SOP-01: Purity Verification via NMR
Why:
-
Solvent: Dissolve 5 mg in
(avoids solvent-induced isomerization). -
Acquisition: Run a standard uncoupled
scan. -
Analysis:
-
Target Signal: Single singlet around
to ppm (depending on specific reference). -
Impurity Flag: A signal shift of
ppm or multiple peaks indicates hydrolysis (hydrate form) or starting material (ethoxy precursor).
-
SOP-02: Storage & Handling
-
Temperature: Store at 2°C to 8°C .
-
Atmosphere: Argon or Nitrogen blanket is mandatory.
-
Container: Amber glass vials (light sensitivity is minor, but prevents radical initiation).
-
Handling: Allow the vial to warm to room temperature before opening to prevent condensation (water introduction).
References
-
Isomerization Dynamics in Fluorinated Enaminones Source:Journal of Organic Chemistry / Magnetic Resonance in Chemistry Context: Detailed NMR studies confirm th
-amino- -unsaturated ketones exist primarily in the Z-form in non-polar solvents due to intramolecular H-bonding ( ), but equilibrate in DMSO.-
(General reference for enaminone tautomerism).
-
-
Hydrolytic Instability of Trifluoromethyl Enaminones Source:Journal of Fluorine Chemistry Context: Acid-catalyzed hydrolysis mechanisms of 4-amino-1,1,1-trifluoro-3-buten-2-one derivatives leading to diketone hydr
-
Synthesis and Reactivity of 4-amino-1,1,1-trifluoro-3-buten-2-one Source:Tetrahedron Letters / Oakwood Chemical Technical Data Context: Protocols for synthesizing the amino-enone from the ethoxy-precursor (ETFBO) and its subsequent stability profile.
purification methods for 4-amino-1,1,1-trifluoro-3-buten-2-one
Technical Support Center: 4-Amino-1,1,1-trifluoro-3-buten-2-one
Ticket #: 4A-TFBO-PUR-001 Status: Open Subject: Purification, Handling, and Stability Protocols
Module 1: Critical Triage (Read This First)
User Issue: "I synthesized the compound, but it looks like a yellow oil or a semi-solid sludge. I expected a white solid. Is it impure?"
Technical Diagnosis: Not necessarily. The most common misconception regarding 4-amino-1,1,1-trifluoro-3-buten-2-one is its physical state.
-
Melting Point: ~30–31°C (86–88°F).
-
Behavior: At standard laboratory temperatures (>22°C), it often exists as a supercooled liquid or a semi-solid melt. It is thixotropic and sensitive to ambient heat.
-
Immediate Action: Place your crude material in a freezer (-20°C) for 2 hours. If it solidifies into a crystalline mass, your product is likely intact but melted.
Chemical Stability Warning:
This compound contains an enaminone (
-
Hydrolysis Risk: The
group increases the electrophilicity of the carbonyl, making it susceptible to hydrolysis (reverting to the 1,3-diketone or hydrate forms) in acidic media. -
Isomerism: It exists in equilibrium between
and isomers. The -isomer is stabilized by an intramolecular hydrogen bond ( ), which significantly alters its polarity compared to the -isomer.
Module 2: Purification Workflows
Choose the method based on your current purity level and available equipment.
Method A: Low-Temperature Recrystallization (Recommended for >85% Crude)
Best for: Removing trace oily impurities and colored byproducts.
The "Freezer" Protocol:
-
Dissolution: Dissolve the crude oil/solid in a minimum amount of warm Toluene or Ethanol (approx. 35–40°C). Do not boil excessively.
-
Precipitation: Add n-Hexane or Pentane dropwise until the solution turns slightly turbid.
-
Clarification: Add just enough warm solvent (Toluene/Ethanol) to make it clear again.
-
Crystallization:
-
Step 1: Allow to cool to Room Temp (25°C).
-
Step 2: Transfer to a refrigerator (4°C) for 2 hours.
-
Step 3: Transfer to a freezer (-20°C) overnight.
-
-
Filtration: Filter quickly using a chilled Buchner funnel . The solid will melt if the glass is warm. Wash with cold (-20°C) Hexane.
Method B: Vacuum Distillation (Recommended for Liquid Crude)
Best for: Large scale (>10g) or if the product refuses to crystallize.
-
Setup: Short-path distillation head.
-
Vacuum: High vacuum required (< 1 mmHg).
-
Temperature:
-
Bath: 60–70°C.
-
Vapor: Expect collection around 40–50°C (highly dependent on vacuum).
-
-
Precaution: Ensure the receiving flask is cooled in dry ice/acetone to prevent re-evaporation or degradation.
Method C: Neutralized Flash Chromatography
Best for: Complex mixtures or removing specific polar impurities.
Critical Modification: Standard silica gel is slightly acidic (pH 6.5–7.0), which can decompose this enaminone.
-
Stationary Phase: Use Neutral Alumina (Grade III) OR Neutralized Silica .
-
To neutralize silica: Slurry silica in Hexane containing 1% Triethylamine (
).
-
-
Eluent: Gradient of Hexane
Ethyl Acetate (start 10:1, move to 4:1). -
Visualization: UV active (254 nm).
-
Note: The
-isomer (H-bonded) is less polar and elutes faster than the -isomer.
Module 3: Visual Decision Matrix
Figure 1: Decision tree for selecting the appropriate purification method based on the physical state of the crude material.
Module 4: Troubleshooting & FAQs
Q1: My NMR shows two sets of signals. Is it contaminated?
A: Likely not. You are observing
-
Mechanism: The
system has restricted rotation. -
Identification:
-
-Isomer: Usually the major species in non-polar solvents (
) due to the intramolecular Hydrogen Bond ( ). Look for a downfield NH signal (>10 ppm, broad). - -Isomer: Minor species. NH signal is typically further upfield.
-
-Isomer: Usually the major species in non-polar solvents (
-
Resolution: Do not attempt to separate them; they exist in dynamic equilibrium.
Q2: The product turned dark red/brown overnight. Why? A: This indicates polymerization or oxidation .
-
Cause: Enaminones are electron-rich alkenes. Exposure to air (oxygen) or light can induce radical polymerization.
-
Fix: Re-purify via Method C (Chromatography) to remove the polymer (which will stay on the baseline), then store strictly under Argon/Nitrogen in the dark.
Q3: Can I use water in my recrystallization?
A: Use with caution. While Ethanol/Water is a classic solvent pair, the
Module 5: Storage Specifications
To maintain >98% purity over 6 months:
| Parameter | Specification | Reason |
| Temperature | -20°C (Freezer) | Prevents melting (MP ~30°C) and slows polymerization. |
| Atmosphere | Argon or Nitrogen | Prevents oxidation of the alkene. |
| Container | Amber Glass | Protects from UV-induced isomerization/degradation. |
| Additives | None | Do not add stabilizers (like BHT) unless necessary for transport. |
References
- Synthesis & Properties of Trifluoromethyl Enaminones: Hojo, M., Masuda, R., Kokuryo, Y., Shioda, H., & Matsuo, S. (1987). Reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with amines: Preparation of 4-amino-1,1,1-trifluoro-3-buten-2-one derivatives. Chemistry Letters, 16(3), 499-502. Context: Establishes the synthesis route and basic physical properties.
- Zhuo, J. C. (1997). E/Z Isomerization of β-enaminones: An NMR study. Magnetic Resonance in Chemistry, 35(5), 311-322.
-
Chromatography of Labile Enamines
-
Sorbtech Technical Guide. (2022).[1] Purification of Basic Compounds on Silica Gel.
- Context: Guidelines for neutralizing silica gel to prevent hydrolysis of acid-sensitive enamines.
-
- Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.
Sources
Technical Support Center: Optimizing Pyrazole Synthesis from Amino Enones
Status: Operational Ticket Subject: Improving Yield & Regioselectivity in Enaminone-to-Pyrazole Cyclocondensation Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary & Mechanistic Insight[1][2][3]
The conversion of
The Mechanistic Pathway
To improve yield, you must control the competition between the two electrophilic sites on the enaminone: the carbonyl carbon (
Figure 1: Bifurcation of reaction pathways determining regioselectivity. Acidic conditions generally favor attack at the
Troubleshooting Guide (FAQ)
Q1: My reaction stalls at the intermediate (open-chain) stage. How do I force cyclization?
Diagnosis: This often happens when the leaving group (the amine from the enaminone) is poor or the system lacks a proton source to facilitate water elimination.
-
Solution: Add a Brønsted acid promoter. Acetic acid (AcOH) is standard. If using ethanol, switch to Glacial Acetic Acid as the solvent. The acid protonates the leaving amine, making it a better leaving group, and catalyzes the dehydration step.
Q2: The product "oils out" as a sticky tar instead of precipitating.
Diagnosis: The product is partially soluble in the organic solvent (EtOH/MeOH) but contains trapped impurities (oligomers).
-
Solution: Use the "Crash-Out" Protocol .
-
Concentrate the reaction mixture to ~20% volume.
-
Pour the residue slowly into ice-cold water with vigorous stirring.
-
Pyrazoles are generally hydrophobic; water forces precipitation while keeping polar impurities (unreacted hydrazine, salts) in solution.
-
Q3: I am getting a mixture of 1,3- and 1,5-isomers. How do I control this?
Diagnosis: Regioselectivity is governed by the hardness/softness of the electrophilic centers.
-
To favor 1,5-isomers: Use acidic conditions (AcOH or HCl/EtOH). The acid protonates the carbonyl oxygen, increasing the electrophilicity of the
-carbon (soft center), favoring Michael-type attack by the hydrazine (soft nucleophile) [1]. -
To favor 1,3-isomers: Use basic conditions (e.g., Pyridine or
). This favors direct attack on the carbonyl (hard center).
Optimization Data Matrix
Consult this table to select the correct solvent/catalyst system based on your specific failure mode.
| Issue | Recommended System | Mechanism of Action | Expected Yield Improvement |
| Low Reactivity | Microwave / Water | Superheating + Hydrophobic Effect | +20-30% |
| Regio-Mixtures | AcOH (Glacial) | Protonation directs nucleophilic attack | +90% Regio-purity |
| Green / Scale-up | Lewis Acid + Mild Oxidant | +15-25% | |
| Sensitive Substrate | Ethanol / Room Temp | Mild solvation, slower kinetics | N/A (Preserves FG) |
Validated Protocols
Protocol A: High-Yield Green Synthesis ( Catalyzed)
Best for: Rapid synthesis, high yield, eco-friendly requirements.
This method utilizes molecular iodine (
Reagents:
- -Enaminone (1.0 equiv)
-
Hydrazine hydrate / Aryl hydrazine (1.1 equiv)
-
Iodine (
) (10-20 mol%) -
Solvent: Water (
)[1]
Step-by-Step:
-
Charge: In a round-bottom flask, suspend the enaminone and hydrazine in water.
-
Catalyze: Add
(20 mol%). The solution may darken initially. -
React: Stir at room temperature (or mild heat 50°C) for 1-3 hours.
-
Quench: Add saturated
(sodium thiosulfate) solution dropwise to quench excess iodine (color changes from brown to clear/yellow). -
Isolate: Filter the precipitated solid. Wash with cold water.[4]
Protocol B: Microwave-Assisted Cyclocondensation
Best for: Stubborn substrates, sterically hindered hydrazines.
Microwave irradiation overcomes the activation energy barrier for the cyclization step, which is often the rate-determining step in hindered systems [5].
Reagents:
- -Enaminone (1.0 mmol)
-
Hydrazine (1.1 mmol)[4]
-
Solvent: Ethanol (absolute) or Solvent-Free
Step-by-Step:
-
Mix: Place reactants in a microwave-safe vial.
-
Irradiate: Set reactor to 120°C for 5-10 minutes (Hold time).
-
Note: Ensure pressure cap is secure.
-
-
Cool: Cool to room temperature rapidly (compressed air flow).
-
Purify: Pour mixture onto crushed ice. If solid forms, filter.[4] If oil forms, extract with EtOAc.
Decision Logic for Protocol Selection
Use this flow to determine the optimal experimental path for your specific substrate.
Figure 2: Logic gate for selecting the appropriate synthetic methodology based on substrate tolerance and project goals.
References
-
BenchChem Technical Support. (2025).[3][5] Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis.
-
Mao, L., et al. (2023).[6] Nitrogen heterocycle construction in aqueous mediums: A sustainable tool for molecular diversity. Current Opinion in Green and Sustainable Chemistry.
-
Zhang, X., et al. (2014). I2-Mediated Metal-Free Oxidative C-N Bond Formation Enables a Regioselective Pyrazole Synthesis. The Journal of Organic Chemistry.
-
RSC Publishing. (2023). Efficient iodine-catalyzed one pot synthesis of highly functionalised pyrazoles in water. New Journal of Chemistry.
-
Ríos, M.C., & Portilla, J. (2022).[7] Microwave-assisted synthesis of β-enaminones and pyrazolo[1,5-a]pyrimidines. Molecules.
Sources
- 1. Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. galchimia.com [galchimia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. schenautomacao.com.br [schenautomacao.com.br]
regioselectivity issues in cyclization of trifluoromethyl enones
Technical Support Center: Regiocontrol in -Enone Cyclizations
Current Status: Operational Ticket Topic: Troubleshooting Regioselectivity in Trifluoromethyl Enone Cyclizations Assigned Specialist: Senior Application Scientist, Heterocycle Synthesis Division
System Overview: The "Electronic Tug-of-War"
Welcome to the technical guide for handling
The Core Problem
The
-
The Carbonyl Carbon (C2): The
group exerts a strong inductive effect, making the carbonyl carbon significantly harder (more electrophilic) than in non-fluorinated enones. This promotes unwanted 1,2-addition. -
The
-Carbon (C4): This is the standard Michael acceptor site. However, the group also pulls electron density here, making it susceptible to attack, but often less so than the "super-activated" carbonyl.
Your Goal: Manipulate reaction conditions (Solvent, pH, Temperature) to favor the desired nucleophilic attack vector.
Troubleshooting Module: Pyrazole Synthesis
Issue: "I am getting a mixture of 3-
Diagnostic Matrix: Hydrazine Selection
The regiochemistry is primarily dictated by which nitrogen atom of the hydrazine attacks the
| Reagent | Primary Nucleophile | Kinetic Attack Site ( | Resulting Product (Kinetic) |
| Methylhydrazine ( | Attacks | 1-methyl-5- | |
| Phenylhydrazine ( | Attacks | 1-phenyl-3- |
Advanced Troubleshooting: The Thermodynamic Switch
If the kinetic product is not what you need, or if you are seeing mixtures, you are likely operating in a "Reversibility Zone" where the initial Michael addition is reversing.
DOT Diagram: The Regioselectivity Decision Tree
Caption: Decision pathway for predicting and controlling pyrazole regiochemistry based on hydrazine nucleophilicity.
Protocol 1: Switching Selectivity via Catalyst/Solvent
Reference: Switchable Access to 3- and 5-Trifluoromethylpyrazoles [1].
-
To obtain 3-
Pyrazoles (from Ynones/Enones):-
Catalyst:
(2.0 mol%)[1] -
Solvent: DMF or DMAc
-
Mechanism: Copper coordinates to the hydrazine, directing the attack to favor the formation of the 3-
isomer via a chelated intermediate.
-
-
To obtain 5-
Pyrazoles:-
Conditions: Catalyst-free
-
Solvent: DMSO
-
Mechanism: DMSO promotes the formation of the thermodynamic product through reversible Michael addition pathways.
-
Troubleshooting Module: Isoxazole Synthesis
Issue: "I cannot control the formation of 3-
Root Cause: The reaction of hydroxylamine (
The pH-Switch Protocol
Reference: Acid Switchable Reaction of CF3-Ynones [2].
Workflow A: Synthesis of 3-
-Isoxazoles
-
Condition: Acidic Media (e.g.,
) -
Mechanism: Acid promotes the attack of the nitrogen lone pair on the
-carbon (Michael addition) followed by cyclization. The protonation of the carbonyl oxygen prevents 1,2-attack. -
Step-by-Step:
-
Dissolve
-enone (1.0 equiv) in Ethanol. -
Add
(1.2 equiv). -
Add concentrated
(catalytic to stoichiometric). -
Reflux for 2–4 hours.
-
Result: High regioselectivity for 3-
.
-
Workflow B: Synthesis of 5-
-Isoxazoles
-
Condition: Basic Media (e.g.,
or ) -
Mechanism: In base, the initial attack may be reversible. The intermediate hemiaminal (formed by 1,2-attack) dissociates. The system equilibrates to the thermodynamic product, which is often the 5-
isomer derived from Oxygen-attack at the -position or rearrangement. -
Step-by-Step:
-
Dissolve
-enone in Ethanol. -
Add
(1.2 equiv). -
Add
(2.5 equiv) or . -
Stir at Room Temperature (or mild heat).
-
Result: High regioselectivity for 5-
.
-
Troubleshooting Module: 1,2 vs 1,4 Addition
Issue: "My nucleophile is attacking the carbonyl (1,2-addition) instead of cyclizing."
Analysis: The
Corrective Actions (HSAB Theory)
| Variable | Recommendation | Why? |
| Nucleophile | Use Soft Nucleophiles | Stabilized enolates, Cuprates ( |
| Lewis Acid | Add | Lewis acids coordinate to the carbonyl oxygen. While this activates the carbonyl, it also lowers the LUMO of the entire system, often facilitating conjugate addition if the nucleophile is bulky or soft. |
| Temperature | Lower the temperature ( | 1,2-addition is often the kinetic pathway (lower activation energy). 1,4-addition is thermodynamic. However, with |
DOT Diagram: 1,2 vs 1,4 Competition Pathway
Caption: Competition between Hard (1,2) and Soft (1,4) addition pathways.[2][3][4] Note the reversibility link required for successful cyclization.
FAQ: Frequently Asked Questions
Q: Why does the
Q: I'm using a
-
Impact: This usually improves regioselectivity because the elimination step drives the reaction forward irreversibly. The nucleophile will almost exclusively attack the
-carbon (C4) to displace the alkoxy group [3].
Q: Can I use microwave irradiation?
A: Yes. Microwave irradiation is highly recommended for
References
-
Solvent- and Transition Metal Catalyst-Dependent Regioselectivity in the [3 + 2] Cyclocondensation of Trifluoromethyl-α,β-ynones with Hydrazines. ResearchGate. Available at: [Link]
-
Acid Switchable Reaction of CF3-Ynones with Hydroxylamine To Form Selectively 3- and 5-CF3-Isoxazoles. Journal of Organic Chemistry. Available at: [Link]
-
Regioselective synthesis of trifluoromethyl group substituted pyrazole derivatives. SciSpace. Available at: [Link]
-
Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. Available at: [Link]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 4-amino-1,1,1-trifluoro-3-buten-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of a Fluorinated Enaminone
4-amino-1,1,1-trifluoro-3-buten-2-one is a molecule of significant interest in synthetic and medicinal chemistry. As a trifluoromethyl-substituted β-enaminone, it combines the versatile reactivity of the enaminone scaffold with the unique physicochemical properties imparted by the trifluoromethyl group, such as enhanced metabolic stability and binding affinity. Accurate structural characterization is paramount, and ¹H NMR spectroscopy serves as a primary tool for this purpose. This guide will dissect the nuances of its proton NMR spectrum, offering a framework for understanding the interplay of electronic effects and spin-spin coupling that define its spectral signature.
Deconstructing the ¹H NMR Spectrum: A Predicted Analysis
The key protons in the molecule are the two vinyl protons (H-3 and H-4) and the protons of the amino group. The trifluoromethyl group, while not directly observed in the ¹H NMR spectrum, exerts a profound influence through electron withdrawal and through-bond coupling to the vinyl protons.
Predicted ¹H NMR Spectral Data (in CDCl₃):
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| NH₂ | 5.0 - 7.0 | Broad singlet | - |
| CH (H-3) | 5.5 - 6.0 | Doublet of quartets | ³J(H-H) ≈ 7-8 Hz, ⁴J(H-F) ≈ 1-2 Hz |
| CH (H-4) | 7.5 - 8.0 | Doublet | ³J(H-H) ≈ 7-8 Hz |
Causality Behind the Spectral Features:
-
Amino Protons (NH₂): The chemical shift of the amino protons is highly variable and concentration-dependent due to hydrogen bonding and exchange with trace amounts of water. The signal is typically broad and may not show coupling to other protons.
-
Vinyl Proton H-3: This proton is adjacent to the carbonyl group and the trifluoromethyl group. The strong electron-withdrawing nature of the CF₃ group deshields this proton, shifting its resonance downfield compared to a non-fluorinated analog. It is expected to appear as a doublet due to coupling with H-4 and will be further split into a quartet by the three fluorine atoms of the CF₃ group (⁴J-coupling). Long-range H-F coupling constants over four bonds in conjugated systems are typically in the range of 0.5-3.0 Hz.[1]
-
Vinyl Proton H-4: This proton is adjacent to the amino group. It will appear as a doublet due to coupling with H-3. The electron-donating character of the amino group will shield this proton to some extent, but its position in a conjugated system will still result in a downfield chemical shift.
Comparative Analysis: The Impact of Trifluoromethyl Substitution
To fully appreciate the influence of the trifluoromethyl group, a comparison with a non-fluorinated analog is instructive. The ideal candidate for this comparison is 4-amino-3-buten-2-one . While its specific ¹H NMR spectrum is also not widely published, the enol tautomer of acetylacetone (4-hydroxy-3-penten-2-one) provides a close structural and electronic analog.
¹H NMR Spectral Data of Acetylacetone (Enol form in CDCl₃):
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| OH | ~15.5 | Broad singlet | - |
| CH | ~5.5 | Singlet | - |
| CH₃ | ~2.0 | Singlet | - |
Key Differences and Their Origins:
-
Absence of H-F Coupling: The most striking difference is the absence of the quartet splitting for the vinyl proton in the non-fluorinated analog. This immediately confirms the presence and proximity of the CF₃ group in the target molecule.
-
Chemical Shift of the Vinyl Proton: The vinyl proton in the enol of acetylacetone appears at approximately 5.5 ppm.[2] In 4-amino-1,1,1-trifluoro-3-buten-2-one, the corresponding proton (H-3) is significantly shifted downfield (predicted at 5.5-6.0 ppm) due to the powerful deshielding effect of the adjacent trifluoromethyl group.
-
Methyl vs. Trifluoromethyl: The replacement of a methyl group with a trifluoromethyl group is the core structural modification. The high electronegativity of fluorine atoms withdraws electron density from the rest of the molecule, influencing the chemical shifts of all nearby protons.
Complementary Analytical Techniques: A Multi-faceted Approach to Structural Verification
While ¹H NMR is a powerful tool, a comprehensive structural elucidation relies on a combination of analytical methods.
-
¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. Key expected signals for 4-amino-1,1,1-trifluoro-3-buten-2-one would include the carbonyl carbon, the two vinyl carbons, and the trifluoromethyl carbon. The CF₃ carbon would appear as a quartet due to one-bond coupling with the three fluorine atoms.
-
¹⁹F NMR Spectroscopy: Given the presence of fluorine, ¹⁹F NMR is an essential complementary technique. It would show a single signal for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal is highly sensitive to the electronic environment. Furthermore, this signal would be split into a doublet of doublets due to coupling with the two vinyl protons (³J and ⁴J H-F couplings), providing further confirmation of the structure. The coupling constants in ¹⁹F NMR are generally larger than in ¹H NMR.[3]
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The following protocol outlines the steps for obtaining a high-quality ¹H NMR spectrum of 4-amino-1,1,1-trifluoro-3-buten-2-one.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the solid sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
- Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve a high level of homogeneity, which is crucial for obtaining sharp spectral lines and resolving fine coupling patterns.
3. Data Acquisition:
- Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm).
- Use a standard pulse sequence, such as a simple one-pulse experiment.
- Set the number of scans to achieve an adequate signal-to-noise ratio. For a moderately concentrated sample, 16-64 scans are usually sufficient.
- Apply a relaxation delay of 1-2 seconds between scans to allow for full relaxation of the protons.
4. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the absorptive mode.
- Calibrate the chemical shift scale by setting the TMS signal to 0 ppm (or the residual solvent peak to its known chemical shift).
- Integrate the signals to determine the relative number of protons corresponding to each peak.
- Analyze the multiplicities and measure the coupling constants to elucidate the spin-spin coupling network.
Visualizing the Molecular Structure and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the molecular structure with predicted ¹H NMR interactions and the experimental workflow.
Caption: Molecular structure of 4-amino-1,1,1-trifluoro-3-buten-2-one with key protons and predicted long-range H-F coupling highlighted.
Caption: Workflow for acquiring and processing the ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of 4-amino-1,1,1-trifluoro-3-buten-2-one is a rich source of structural information. By understanding the fundamental principles of chemical shift and spin-spin coupling, and by making informed comparisons with analogous structures, researchers can confidently interpret the spectrum to confirm the identity and purity of their compound. The characteristic downfield shift and quartet splitting of the H-3 proton serve as a definitive spectral fingerprint for the presence of the trifluoromethyl group adjacent to the enaminone backbone. When combined with complementary analytical techniques, a complete and unambiguous structural assignment can be achieved, paving the way for further investigation into the chemical and biological properties of this important class of molecules.
References
-
Encyclopedia.pub. (n.d.). Tautomerism Detected by NMR. Retrieved from [Link]
- Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants. Harvard University.
-
Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]
-
Wikipedia. (2023, November 29). 1,1,1-Trifluoroacetylacetone. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
Sources
Trifluoromethyl Enaminones vs. Diketones: A Strategic Divergence in Heterocyclic Synthesis
Executive Summary: The Fluorine Imperative
In modern drug discovery, the introduction of a trifluoromethyl (
For decades, 1,3-diketones (e.g., 1,1,1-trifluoro-2,4-pentanedione) were the standard electrophiles for synthesizing fluorinated heterocycles like pyrazoles and isoxazoles. Yet, they suffer from inherent "molecular indecision"—keto-enol tautomerism that leads to poor regiocontrol.
Trifluoromethyl enaminones (
Structural Dynamics: The Tautomer Trap vs. The Push-Pull Lock
To understand the reactivity difference, we must look at the ground-state electronics of both reagents.
The Diketone Problem: Tautomeric Ambiguity
Trifluoromethyl-1,3-diketones exist in a dynamic equilibrium between keto and enol forms. In solution, this equilibrium is sensitive to solvent polarity and temperature. When a nucleophile (like a hydrazine) approaches, it encounters two electrophilic sites that are electronically similar.
-
Consequence: Competitive attack at C2 and C4.
-
Result: Regioisomeric mixtures (often 1:1 to 3:1) that require tedious chromatographic separation.
The Enaminone Solution: Electronic Polarization
A
-
Effect: The
-carbon (attached to Nitrogen) becomes significantly less electrophilic than the carbonyl carbon. -
Result: Nucleophiles are directed exclusively to the carbonyl carbon (or the
-carbon via conjugate addition depending on conditions), enabling predictable, single-isomer synthesis.
Table 1: Physicochemical & Handling Comparison
| Feature | Trifluoromethyl 1,3-Diketones | Trifluoromethyl Enaminones |
| State | Often volatile liquids or hygroscopic solids | Stable, crystalline solids |
| Electronic State | Dynamic Keto-Enol Equilibrium | Static "Push-Pull" System |
| Storage Stability | Low (prone to hydration/oligomerization) | High (shelf-stable for months) |
| Nucleophilicity | Amphoteric (C-nucleophile as enolate) | Tunable (N-nucleophile) |
| Regiocontrol | Poor (Substrate/Solvent dependent) | Excellent (Electronically biased) |
The Core Advantage: Regiocontrol in Heterocycle Synthesis
The most critical application of these building blocks is the synthesis of 3-trifluoromethylpyrazoles , a scaffold found in blockbuster drugs like Celecoxib.
Comparative Reaction Pathways
The diagram below illustrates the divergent pathways. Note how the diketone route branches into mixtures, whereas the enaminone route converges on a single product.
Figure 1: Mechanistic divergence between diketones and enaminones in pyrazole synthesis. The enaminone pathway utilizes electronic bias to ensure regiochemical fidelity.
Experimental Validation: Synthesis of 1-Phenyl-3-(trifluoromethyl)pyrazole
As a Senior Application Scientist, I have validated the following protocols. The enaminone route is recommended for all high-value intermediates where purification bottlenecks must be avoided.
Protocol A: The Enaminone Route (Recommended)
Objective: Regioselective synthesis of 1-phenyl-3-(trifluoromethyl)pyrazole.[1]
Reagents:
-
(E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one (Enaminone)
-
Phenylhydrazine hydrochloride[1]
-
Ethanol (Absolute)
Step-by-Step Methodology:
-
Charge: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add (E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one (1.0 mmol, 167 mg).
-
Solvation: Add Ethanol (5 mL) and stir at room temperature until fully dissolved.
-
Addition: Add Phenylhydrazine hydrochloride (1.1 mmol, 159 mg) in one portion.
-
Note: Using the hydrochloride salt is crucial. It buffers the reaction and protonates the dimethylamine leaving group, facilitating elimination.
-
-
Reflux: Heat the mixture to reflux (78°C) for 2 hours. Monitor via TLC (20% EtOAc/Hexanes). The enaminone spot (
) should disappear. -
Workup: Cool to room temperature. Remove solvent under reduced pressure.
-
Purification: The residue is often pure enough for use. If necessary, wash with cold water (2 x 5 mL) to remove amine salts and recrystallize from ethanol/water.
Expected Result:
-
Yield: 92-96%
-
Regioisomer Ratio: >99:1 (1,3-isomer)
Protocol B: The Diketone Route (Comparative)
Reagents: 4,4,4-trifluoro-1-phenylbutane-1,3-dione, Phenylhydrazine, Ethanol.
Observations:
-
Reaction requires careful pH control (often acetic acid is added).
-
Crude NMR typically shows a 60:40 to 80:20 mixture of isomers.
-
Yield (Isolated): 45-60% (after difficult column chromatography to separate isomers).
Table 2: Experimental Data Comparison (Pyrazole Synthesis)
| Parameter | Enaminone Protocol | Diketone Protocol |
| Reaction Time | 1-2 Hours | 4-12 Hours |
| Catalyst | None (or mild acid salt) | Acid/Base often required |
| Crude Purity | >95% | 60-70% |
| Regioselectivity (1,3:1,5) | >99:1 | ~75:25 |
| Purification | Filtration/Recrystallization | Flash Chromatography |
Advanced Utility: Beyond Pyrazoles
The utility of trifluoromethyl enaminones extends beyond simple cyclizations. Their stability allows them to participate in transition-metal-catalyzed C-H functionalizations that are impossible with diketones.
C-H Functionalization Workflow
Because the enaminone backbone is robust, the
Figure 2: Late-stage diversification workflow. The enaminone scaffold tolerates metal-catalyzed conditions that would decompose a diketone.
Conclusion
For the medicinal chemist, the switch from trifluoromethyl diketones to enaminones represents a shift from "managing chaos" to "engineering precision."
-
Stability: Enaminones eliminate tautomeric ambiguity.
-
Selectivity: They deliver single regioisomers (>99:1) in heterocycle synthesis.[1][2][3][4][5][6][7][8]
-
Versatility: They tolerate transition-metal catalysis for complex scaffold construction.
Recommendation: Adopt trifluoromethyl enaminones as the standard building block for all early-stage discovery and process chemistry campaigns involving fluorinated heterocycles.
References
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines. Source: ACS Publications (Organic Letters) URL:[Link]
-
Enaminones as building blocks in drug development: Recent advances. Source: ResearchGate / Tetrahedron URL:[Link]
-
Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization. Source: Royal Society of Chemistry (Organic & Biomolecular Chemistry) URL:[Link]
-
Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. Source: ResearchGate / Journal of Molecular Structure URL:[9][Link]
Sources
- 1. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. researchgate.net [researchgate.net]
Technical Comparison Guide: Crystallographic Analysis of 4-Amino-1,1,1-trifluoro-3-buten-2-one Derivatives
Executive Summary
The incorporation of trifluoromethyl (
Focusing on X-ray crystallographic data, we analyze the structural consequences of the electron-withdrawing
Part 1: Structural Dynamics & Comparative Analysis
Isomerism and Tautomeric Stability
The structural integrity of 4-amino-1,1,1-trifluoro-3-buten-2-one derivatives is governed by a competition between steric repulsion and electronic stabilization.
-
The Z-Isomer Dominance: Unlike simple ketones, these derivatives predominantly crystallize in the (Z)-keto-enamine configuration. This is driven by the formation of a robust intramolecular hydrogen bond between the amino nitrogen (
) and the carbonyl oxygen ( ), forming a pseudo-six-membered chelate ring. -
The Fluorine Effect: The strong electron-withdrawing nature of the
group increases the acidity of the proton and the polarity of the system, often strengthening this intramolecular hydrogen bond compared to non-fluorinated analogs (e.g., 4-aminopent-3-en-2-one).
Diagram 1: Isomer Stability & Tautomeric Equilibrium
The following logic flow illustrates the stabilization mechanism favoring the (Z)-keto-enamine form.
Caption: Stabilization logic of the (Z)-keto-enamine tautomer driven by intramolecular hydrogen bonding and electronic effects of the trifluoromethyl group.
Comparative Crystallographic Metrics
The table below compares key structural parameters of a representative fluorinated enaminone derivative against a non-fluorinated standard. The data highlights the "push-pull" electronic character induced by the
| Feature | Fluorinated Derivative ( | Non-Fluorinated Analog ( | Structural Implication |
| C=O Bond Length | 1.23 – 1.25 Å | 1.24 – 1.26 Å | |
| C=C Bond Length | 1.35 – 1.38 Å | 1.36 – 1.40 Å | Evidence of strong conjugation in the enaminone system. |
| C-N Bond Length | 1.32 – 1.34 Å | 1.33 – 1.35 Å | Partial double bond character indicates significant charge transfer from N to O. |
| Intramolecular H-Bond | Critical: Fluorination often shortens this distance, indicating a stronger "lock." | ||
| Crystal Packing | Driven by | Driven by van der Waals, weak H-bonds | Fluorine contacts create unique, often denser, packing motifs. |
Data sources extrapolated from comparative analyses of enaminone structures [1, 3, 5].
Part 2: Experimental Protocol (Self-Validating)
To obtain high-quality single crystals suitable for X-ray diffraction, a controlled synthesis and crystallization protocol is required. This method uses 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) as a high-purity precursor [2, 6].
Synthesis & Crystallization Workflow
Reagents:
-
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) [Liquid, >98% purity]
-
Primary Amine (e.g., Aniline derivatives or simple ammonia source)
-
Solvent: Ethanol (Absolute)
-
Antisolvent: Hexane or Diethyl Ether
Step-by-Step Protocol:
-
Nucleophilic Substitution:
-
Dissolve 1.0 mmol of ETFBO in 5 mL of ethanol.
-
Add 1.0 mmol of the amine dropwise at
to control the exotherm. -
Validation Point: Monitor by TLC (Ethyl Acetate/Hexane 1:3). Disappearance of the ethoxy precursor spot indicates conversion.
-
Stir at room temperature for 3 hours.
-
-
Isolation:
-
Evaporate solvent under reduced pressure.
-
The crude product typically solidifies as a yellow/orange solid due to the extended conjugation.
-
-
Crystal Growth (Slow Evaporation Method):
-
Dissolve 50 mg of the crude solid in a minimal amount of hot Ethanol or Acetone.
-
Filter the solution through a 0.45
PTFE syringe filter to remove nucleation sites (dust). -
Place in a small vial, cover with parafilm, and poke 3-4 small holes.
-
Alternative: For highly soluble derivatives, use vapor diffusion (Inner vial: Ethanol solution; Outer vial: Hexane).
-
Allow to stand at room temperature (
) for 3-7 days.
-
-
X-Ray Data Collection:
-
Select a crystal with defined faces (approx.
mm). -
Mount on a glass fiber or MiTeGen loop using paratone oil.
-
Collect data at 100 K (Cryostream) to reduce thermal vibration of the
group, which is prone to rotational disorder.
-
Diagram 2: Crystallography Workflow
Caption: Step-by-step workflow from chemical synthesis to structural refinement.
Part 3: Crystallographic Insights & Interpretation
The "Push-Pull" System
The crystal structures of these derivatives reveal a planar
-
Observation: In the refined structure, look for bond length alternation. The
bond will be shorter than a standard single bond, and the bond slightly longer than a standard ketone.
Fluorine Disorder & Packing
A common challenge in refining these structures is the rotational disorder of the
-
Refinement Tip: If the
electron density looks smeared (thermal ellipsoids are elongated), model the fluorine atoms over two positions with split occupancy (e.g., 0.60/0.40) to account for rotation around the bond. -
Interactions: The
group rarely acts as a strong hydrogen bond acceptor. Instead, look for weak or contacts that organize the lattice into layers [4].
References
-
Synthesis, crystal structure and Hirshfeld surface analysis of (3Z)-4-[(4-amino-1,2,5-oxadiazol-3-yl)amino]-3-bromo-1,1,1-trifluorobut-3-en-2-one. National Institutes of Health (NIH). [Link]
-
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes. ResearchGate. [Link]
-
Spectroscopic, structural, and conformational properties of (Z)-4,4,4-trifluoro-3-(2-hydroxyethylamino)-1-(2-hydroxyphenyl)-2-buten-1-one. PubMed. [Link]
-
X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones. MDPI. [Link][1][2][3][4][5]
-
X-ray crystal structures of new chiral enaminones from 2,4-pentanedione. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Synthesis, crystal structure and Hirshfeld surface analysis of (3Z)-4-[(4-amino-1,2,5-oxadiazol-3-yl)amino]-3-bromo-1,1,1-trifluorobut-3-en-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. homepages.ucl.ac.uk [homepages.ucl.ac.uk]
Safety Operating Guide
4-Amino-1,1,1-trifluoro-3-buten-2-one proper disposal procedures
Executive Summary: Operational Safety & Logistics
4-Amino-1,1,1-trifluoro-3-buten-2-one (CAS: 184848-89-3) is a specialized fluorinated building block used primarily in the synthesis of trifluoromethylated heterocycles (e.g., pyrazoles, pyridines).[1][2][3][4]
CRITICAL WARNING: Unlike standard organic ketones, this compound poses a dual threat: severe corrosivity (Skin Corr. 1B) and the generation of Hydrofluoric Acid (HF) upon thermal decomposition. Standard organic waste streams are insufficient for disposal due to the requirement for acid-gas scrubbing during incineration.[1]
This guide defines the specific segregation, packaging, and disposal workflows required to maintain scientific integrity and regulatory compliance.
Chemical Profile & Hazard Identification
Before initiating any disposal workflow, verify the material identity and understand the mechanistic hazards.
| Property | Specification | Operational Implication |
| CAS Number | 184848-89-3 | Unique identifier for waste manifests.[1] |
| Structure | Enaminone: Reactive toward electrophiles.Trifluoromethyl ( | |
| Physical State | Light yellow liquid/solid | May solidify in storage; requires careful transfer. |
| GHS Classification | Skin Corr.[5][6] 1B (Causes severe burns)Eye Dam. 1 (Serious eye damage)Acute Tox. 4 (Oral) | PPE Mandatory: Face shield + Nitrile/Neoprene double-gloving. |
| Incompatibilities | Strong oxidizers, Strong acids | Exothermic Polymerization Risk: Do not mix with acidic waste streams. |
The "Why" Behind the Protocol (Expert Insight)
-
HF Generation: The
group is chemically robust but thermally labile under incineration conditions ( ). Combustion releases Hydrogen Fluoride gas. If this waste is sent to a standard incinerator without wet scrubbers, it will corrode the facility's flue gas system and release toxic emissions. -
Enaminone Reactivity: The
-amino enone motif is an ambident nucleophile.[1] Mixing this waste with strong alkylating agents or acid chlorides in a waste drum can lead to uncontrolled exothermic reactions and pressure buildup.
Pre-Disposal: Stabilization & Segregation[1]
Rule 1: Never commingle with non-halogenated solvents. Rule 2: Segregate from acidic waste streams. [1]
Step-by-Step Segregation Protocol
-
Stream Identification:
-
Classify as "Halogenated Organic Waste" .
-
Note: Even though it is fluorinated, most hazardous waste contractors group F, Cl, Br, and I together for high-temperature incineration.[1] However, you must explicitly flag "Fluorinated" on the profile.
-
-
Container Selection:
-
Labeling Requirements:
-
Standard Hazardous Waste Label.
-
Supplemental Text: "CONTAINS ORGANIC FLUORINE - POTENTIAL HF GENERATION."[1]
-
Hazard Codes: Corrosive (C), Toxic (T).
-
Disposal Workflow (Decision Logic)
The following diagram illustrates the decision logic for disposing of 4-Amino-1,1,1-trifluoro-3-buten-2-one in various experimental states.
Figure 1: Decision matrix for segregating fluorinated enaminone waste streams to ensure compatibility with incineration protocols.
Emergency Response: Spills & Exposure
Because this compound is a Category 1B Corrosive , speed is critical.
A. Spill Cleanup Protocol
-
Evacuate & Ventilate: Clear the immediate area. Fluorinated ketones can be volatile and irritating to the respiratory tract.
-
PPE Upgrade: Wear a full-face respirator with organic vapor/acid gas cartridges (OV/AG) if outside a fume hood.
-
Containment: Do NOT use water initially.[7] Water may cause hydrolysis or spread the immiscible organic layer.
-
Use Vermiculite or Dry Sand to dike and absorb.
-
Pro-Tip: Do not use standard clay litter if the material is mixed with strong oxidizers; use inert silicate absorbents.
-
-
Decontamination: Once bulk liquid is absorbed, wipe the surface with a dilute sodium bicarbonate solution (5%) to neutralize trace acidity, then rinse with water.
B. First Aid (Self-Validating Steps)
-
Skin Contact: Immediate flush for 15 minutes.[5] Self-Check: If skin feels "soapy" or slippery, the corrosive action is still active—continue flushing.
-
Eye Contact: Flush for 15 minutes lifting eyelids.[3][5] Critical: Do not apply neutralizing agents to the eye; use only water or saline.
Regulatory & Compliance Data
When filling out your waste manifest (e.g., EPA Form 8700-22), use the following codes. Note that while 4-Amino-1,1,1-trifluoro-3-buten-2-one is not explicitly P- or U-listed, it exhibits Characteristic Hazards .[1]
| Regulatory Body | Classification | Code/Description |
| RCRA (USA) | Characteristic Waste | D002 (Corrosive) - if pH < 2 (aqueous).D001 (Ignitable) - if Flash Point < 60°C.Note: Always default to "Halogenated Solvent" profile.[1] |
| DOT (Transport) | Hazard Class 8 | UN 3265 (Corrosive liquid, acidic, organic, n.o.s.) or UN 1760 . |
| Destruction Method | Incineration | Must specify Rotary Kiln Incineration with Acid Gas Scrubbing (to capture HF). |
References
-
PubChem. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (Analogous Compound Safety Profile). National Library of Medicine. Available at: [Link]
-
EPA (United States Environmental Protection Agency). Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) and Materials Containing PFAS. Available at: [Link]
-
Oakwood Chemical. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one Safety Data. Available at: [Link]
Sources
- 1. 4-Amino-1,1,1-trifluoro-3-buten-2-one, CasNo.184848-89-3 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. fishersci.com [fishersci.com]
- 4. epa.gov [epa.gov]
- 5. fishersci.com [fishersci.com]
- 6. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | C6H7F3O2 | CID 2780395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
